

Methyl 2-(chlorosulfonyl)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(chlorosulfonyl)benzoate**

Cat. No.: **B1294870**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 2-(chlorosulfonyl)benzoate**, a key chemical intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.[\[1\]](#) [\[2\]](#)[\[3\]](#) This document outlines its chemical identifiers, physical and chemical properties, and a detailed experimental protocol for its synthesis via a continuous-flow diazotization process.

Core Identifiers and Properties

Methyl 2-(chlorosulfonyl)benzoate is a white to beige or pink crystalline powder.[\[1\]](#)[\[2\]](#) It is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C.[\[1\]](#)[\[2\]](#) The following tables summarize the key identifiers and physicochemical properties of this compound.

Identifier	Value
CAS Number	26638-43-7 [1] [4] [5]
IUPAC Name	methyl 2-(chlorosulfonyl)benzoate [4] [6]
Molecular Formula	C8H7ClO4S [1] [4]
Molecular Weight	234.66 g/mol [1]
EINECS	631-087-9 [1] [2]
InChI Key	HUNUAFNLLYVTQD-UHFFFAOYSA-N [1] [4]
SMILES	C(OC)(=O)C1=CC=CC=C1S(Cl)(=O)=O [1] [4]
Synonyms	Benzoic acid, 2-(chlorosulfonyl)-, methyl ester; o-(Methoxycarbonyl)benzenesulphonyl chloride; CBC [2] [3]

Property	Value
Melting Point	62-63 °C [1] [2]
Boiling Point	344.8±25.0 °C (Predicted) [1] [2]
Density	1.4452 (estimate) [1] [2]
Form	Crystalline Powder or Chunks [1] [2]
Color	White to beige or pink [1] [2]
Water Solubility	Reacts [1] [2]
Purity	97% [6]

Experimental Protocol: Continuous-Flow Synthesis

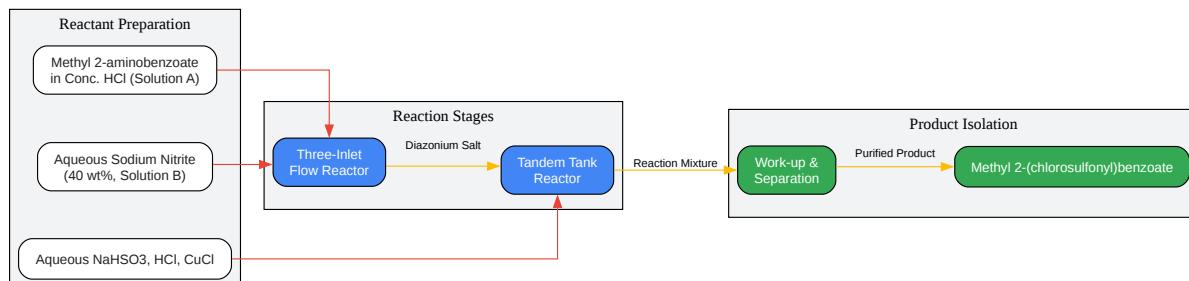
An efficient method for the synthesis of **Methyl 2-(chlorosulfonyl)benzoate** involves a continuous-flow diazotization of methyl 2-aminobenzoate, followed by chlorosulfonylation.[\[7\]](#)[\[8\]](#) [\[9\]](#) This process has been shown to minimize side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid.[\[7\]](#)[\[8\]](#)

Materials:

- Methyl 2-aminobenzoate
- Concentrated Hydrochloric Acid (37 wt%)
- Sodium Nitrite (40 wt% aqueous solution)
- Sodium Bisulfite (15 wt% aqueous solution)
- Copper(I) Chloride (CuCl)
- Dichloromethane

Equipment:

- Three-inlet continuous-flow reactor system
- Tandem tank reactor
- Metering pumps
- Tubular reactors


Procedure:

- Preparation of Reagent Solutions:
 - Solution A: Prepare a solution of methyl 2-aminobenzoate in concentrated hydrochloric acid.
 - Solution B: Prepare a 40 wt% aqueous solution of sodium nitrite.
 - Prepare an aqueous solution containing sodium bisulfite (1.5 equiv), hydrochloric acid (2.0 equiv), and a catalytic amount of CuCl (0.01 equiv).[\[10\]](#)
- Diazotization in Continuous-Flow Reactor:

- Pump Solution A and Solution B into a three-inlet flow reactor. The molar ratio of methyl 2-aminobenzoate: HCl: NaNO₂ should be maintained at 1.0:3.0:1.1.[7][10]
- The flow rates are adjusted to achieve the desired residence time for the diazotization reaction to occur.[7] For example, flow rates of 122.8 mL/min for Solution A and 46.7 mL/min for Solution B have been used.[10]
- Chlorosulfonylation:
 - The resulting diazonium salt solution from the flow reactor is then introduced into a tandem tank reactor pre-loaded with the aqueous solution of sodium bisulfite, hydrochloric acid, and CuCl.[7][10]
- Work-up and Isolation:
 - Upon completion of the reaction, the organic layer is separated.
 - The solvent (e.g., dichloromethane) is evaporated.
 - The resulting product, 2-methoxycarbonylbenzenesulfonyl chloride, is dried to yield the final product. A yield of 94% has been reported using this method.[1]

Synthesis Workflow Diagram

The following diagram illustrates the continuous-flow synthesis process of **Methyl 2-(chlorosulfonyl)benzoate**.

[Click to download full resolution via product page](#)

Caption: Continuous-flow synthesis of **Methyl 2-(chlorosulfonyl)benzoate**.

Applications and Significance

Methyl 2-(chlorosulfonyl)benzoate serves as a crucial intermediate in the synthesis of a variety of commercially important compounds. Its primary applications include:

- Pharmaceuticals: It is a building block for various active pharmaceutical ingredients.
- Saccharin: It is a key precursor in the production of the artificial sweetener saccharin.^[7]
- Dyes and Pigments: It is utilized in the synthesis of certain dyes and pigments.^{[1][2]}

The development of efficient and scalable synthesis methods, such as the continuous-flow process described, is of significant interest to the chemical and pharmaceutical industries. This methodology not only improves yield and purity but also offers a safer and more controlled reaction environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]
- 2. Methyl 2-(chlorosulfonyl)benzoate Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 [chemicalbook.com]
- 4. Methyl 2-(chlorosulfonyl)benzoate, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. METHYL 2-(CHLOROSULFONYL)BENZOATE [drugfuture.com]
- 6. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 [sigmaaldrich.com]
- 7. [pubs.acs.org](#) [pubs.acs.org]
- 8. [pubs.acs.org](#) [pubs.acs.org]
- 9. [researchgate.net](#) [researchgate.net]
- 10. [pubs.acs.org](#) [pubs.acs.org]
- To cite this document: BenchChem. [Methyl 2-(chlorosulfonyl)benzoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294870#methyl-2-chlorosulfonyl-benzoate-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com